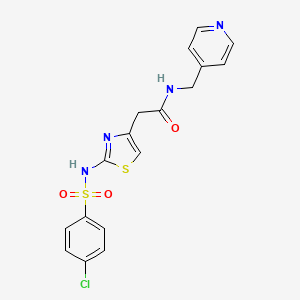

![molecular formula C15H13N3O3S B2560512 2-(7-(4-甲氧基苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 1207046-77-2](/img/structure/B2560512.png)

2-(7-(4-甲氧基苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel pyrrolo[2,3-d]pyrimidine-based analogue . It has been evaluated for its ability to inhibit the α-amylase enzyme in order to treat diabetes . The compound belongs to the class of organic compounds known as 2,3-diphenylfurans .

Synthesis Analysis

The synthesis of such compounds involves heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, a primary amine is used .科学研究应用

抗菌活性

Kerru 等人(2019 年)的一项研究描述了噻吩并嘧啶连接的罗丹明衍生物的合成,包括与 2-(7-(4-甲氧基苯基)-4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺相关的结构。这些化合物对各种细菌和真菌菌株表现出显着的抗菌效力,展示了它们作为抗菌剂的潜力 (Kerru 等人,2019 年).

抗癌活性

Al-Sanea 等人(2020 年)专注于某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的细胞毒活性设计、合成和评估。这些化合物与主题化学物质具有相同的核心结构,对一系列癌细胞系表现出明显的癌细胞生长抑制作用,表明它们在癌症研究中的效用 (Al-Sanea 等人,2020 年).

放射性标记用于成像

Dollé 等人(2008 年)报道了 [18F]PBR111 的放射合成,该化合物源自与主题化学物质类似的一系列化合物,旨在用 PET 对易位蛋白(18 kDa)进行成像。这项研究突出了该化学物质在为神经和肿瘤应用开发诊断工具方面的重要性 (Dollé 等人,2008 年).

抗真菌和抗菌特性

Hossan 等人(2012 年)从柠檬酸开始合成了一系列与噻吩环稠合的嘧啶酮和恶嗪酮衍生物。这些化合物表现出良好的抗菌和抗真菌活性,与标准药物相当。这项研究强调了此类化合物在开发新型抗菌剂中的潜在用途 (Hossan 等人,2012 年).

化学反应性和生物学评估

Farouk 等人(2021 年)探索了新型 2-[(1-氯-3-氧代丙-1-烯-1-基)氨基]-4-(4-甲氧基苯基)-6-氧代-1,6-二氢嘧啶-5-腈衍生物的合成、化学反应性和生物学评估。该研究深入了解了这些化合物对各种试剂的化学行为,突出了它们作为生物活性分子合成中多功能中间体的潜力 (Farouk 等人,2021 年).

作用机制

Target of Action

The compound 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide primarily targets Purine Nucleoside Phosphorylase (PNP). PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for cell growth and proliferation .

Mode of Action

2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide acts as a competitive inhibitor of PNP. It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PNP, 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide disrupts the purine salvage pathway. This pathway is responsible for the recycling of purines, which are essential components of DNA and RNA. Disruption of this pathway can lead to a decrease in cell growth and proliferation .

Result of Action

The inhibition of PNP by 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide leads to a decrease in cell growth and proliferation. This is due to the disruption of the purine salvage pathway, which is essential for the synthesis of DNA and RNA .

属性

IUPAC Name |

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHHTBNDYUBENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2560429.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2560433.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2560434.png)

![2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2560438.png)

![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560443.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560445.png)

![5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride](/img/structure/B2560448.png)

![(Z)-ethyl 2-((8-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2560451.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)